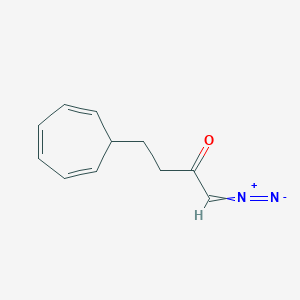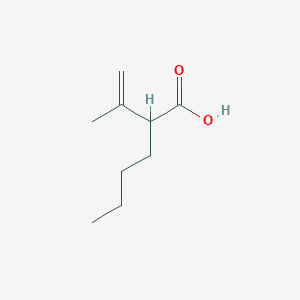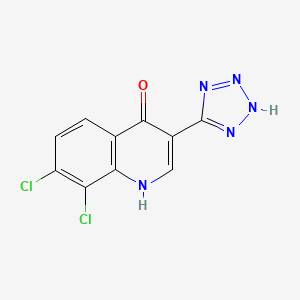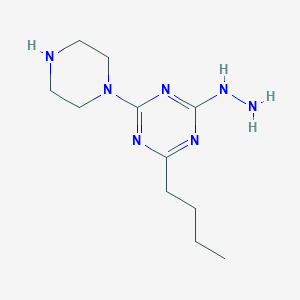
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Addition of the Hydrazinyl Group: The hydrazinyl group can be added through hydrazination reactions using hydrazine or its derivatives.
Incorporation of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions using piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-4-hydrazinyl-6-(morpholin-1-yl)-1,3,5-triazine: Similar structure but with a morpholine group instead of piperazine.
2-Butyl-4-hydrazinyl-6-(pyrrolidin-1-yl)-1,3,5-triazine: Contains a pyrrolidine group instead of piperazine.
Uniqueness
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine is unique due to the presence of the piperazinyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired activities.
Propriétés
Numéro CAS |
61082-40-4 |
|---|---|
Formule moléculaire |
C11H21N7 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
(4-butyl-6-piperazin-1-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C11H21N7/c1-2-3-4-9-14-10(17-12)16-11(15-9)18-7-5-13-6-8-18/h13H,2-8,12H2,1H3,(H,14,15,16,17) |
Clé InChI |
JAYGYRIWFGXTCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NC(=N1)N2CCNCC2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



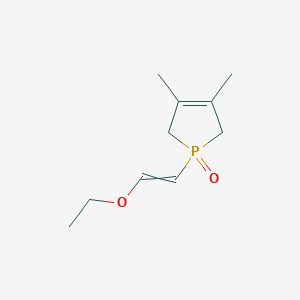
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
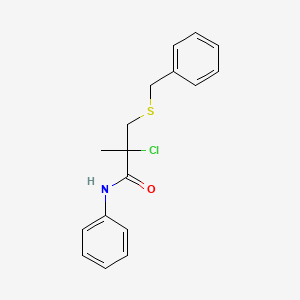
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
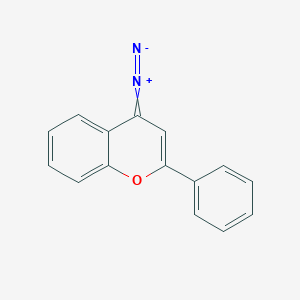
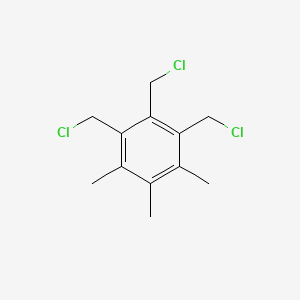
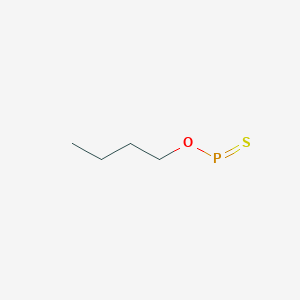
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
